(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13708772
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO4 |
|---|---|
| Molecular Weight | 251.28 g/mol |
| IUPAC Name | benzyl N-(3-hydroxyoxan-4-yl)carbamate |
| Standard InChI | InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) |
| Standard InChI Key | NNPZVJYFQGRHEV-UHFFFAOYSA-N |
| SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
| Canonical SMILES | C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s IUPAC name is benzyl N-(3-hydroxyoxan-4-yl)carbamate, with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . Its structure features:
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A tetrahydropyran ring with a hydroxyl group at the 3-position.
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A carbamic acid benzyl ester moiety at the 4-position.
Stereochemical variations exist, including (3S,4S) and (3R,4R) enantiomers, which influence biological activity .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇NO₄ | |
| Molecular Weight | 251.28 g/mol | |
| CAS Number (Racemic) | 2138758-25-3 | |
| CAS Number (3S,4S) | 2442565-27-5 | |
| CAS Number (3R,4R) | 2453296-58-5 | |
| Purity | ≥98% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps:
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Cyclization: Formation of the tetrahydropyran ring from diol or epoxide precursors under acidic/basic conditions.
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Hydroxylation: Selective oxidation using pyridinium chlorochromate (PCC) or Swern oxidation.
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Esterification: Reaction of the hydroxylated intermediate with benzyl chloroformate in the presence of triethylamine.
Representative Reaction Scheme:
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Cyclization:
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Oxidation:
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Esterification:
Industrial Optimization
Industrial methods prioritize scalability and sustainability:
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Continuous Flow Reactors: Enhance reaction control and yield.
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Catalytic Processes: Reduce reliance on stoichiometric reagents.
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Green Chemistry: Solvent recycling and waste minimization.
Chemical Reactivity and Transformations
Key Reactions
The compound undergoes diverse transformations due to its functional groups:
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | PCC, Dess-Martin periodinane | Ketone or aldehyde derivatives |
| Reduction | LiAlH₄, NaBH₄ | Alcohol derivatives |
| Substitution | Alkyl halides, acyl chlorides | Functionalized carbamates |
For example, reduction of the ester moiety yields benzyl alcohol analogs, while oxidation converts the hydroxyl group to a carbonyl.
Applications Across Disciplines
Synthetic Chemistry
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Building Block: Used in heterocycle synthesis, such as pyrrolidines and piperidines.
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Chiral Auxiliary: Enantioselective synthesis of pharmaceuticals .
Material Science
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Polymer Modification: Enhances thermal stability in polyurethane foams.
Drug Discovery
Comparison with Structural Analogs
Table 3: Analog Comparison
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| Methyl ester analog | Smaller ester group | P-gp IC₅₀: 2.5 μM |
| Ethyl ester analog | Intermediate steric bulk | P-gp IC₅₀: 1.8 μM |
| Benzyl ester (this compound) | Enhanced lipophilicity | P-gp IC₅₀: 0.9 μM |
The benzyl ester’s aromatic ring improves membrane permeability and target binding.
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